2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride
CAS No.:
Cat. No.: VC15958024
Molecular Formula: C9H15ClN4
Molecular Weight: 214.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15ClN4 |
|---|---|
| Molecular Weight | 214.69 g/mol |
| IUPAC Name | 2-(piperazin-1-ylmethyl)pyrimidine;hydrochloride |
| Standard InChI | InChI=1S/C9H14N4.ClH/c1-2-11-9(12-3-1)8-13-6-4-10-5-7-13;/h1-3,10H,4-8H2;1H |
| Standard InChI Key | MGSOKPKHONPAHB-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CC2=NC=CC=N2.Cl |
Introduction
Chemical and Structural Profile
Molecular Characteristics
The molecular formula of 2-(piperazin-1-ylmethyl)pyrimidine hydrochloride is C₉H₁₅ClN₄, with a molecular weight of 214.69 g/mol. The IUPAC name is 2-(piperazin-1-ylmethyl)pyrimidine hydrochloride, and its canonical SMILES notation is C1CN(CCN1)CC2=NC=CC=N2.Cl, reflecting the piperazine ring linked to the pyrimidine moiety via a methylene bridge. X-ray crystallography of analogous piperazine-pyrimidine hybrids reveals that the piperazine ring typically adopts a chair conformation, while the pyrimidine ring remains planar, facilitating interactions with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅ClN₄ |
| Molecular Weight | 214.69 g/mol |
| IUPAC Name | 2-(piperazin-1-ylmethyl)pyrimidine hydrochloride |
| SMILES | C1CN(CCN1)CC2=NC=CC=N2.Cl |
| Storage Conditions | -20°C under inert atmosphere |
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies of related compounds show distinct signals for the piperazine protons (δ 2.5–3.5 ppm) and pyrimidine aromatic protons (δ 7.5–8.5 ppm) . Mass spectrometry typically displays a molecular ion peak at m/z 214.69, consistent with the hydrochloride form.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2-(piperazin-1-ylmethyl)pyrimidine hydrochloride involves a two-step protocol:
-
Mannich Reaction: Condensation of piperazine with formaldehyde and pyrimidine in the presence of hydrochloric acid, yielding the intermediate iminium salt.
-
Salt Formation: Precipitation of the hydrochloride salt via treatment with concentrated HCl in anhydrous ethanol.
This method achieves yields exceeding 75% under optimized conditions (reflux at 80°C for 12 hours). Industrial-scale production utilizes continuous-flow reactors to enhance reproducibility and reduce byproducts .
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Catalyst | HCl (anhydrous) |
| Solvent | Ethanol |
Purification and Quality Control
Crude product purification employs recrystallization from ethanol-water mixtures, followed by vacuum drying. High-performance liquid chromatography (HPLC) confirms purity levels >98%, with residual solvents below 0.1%.
Pharmacological Applications
Acetylcholinesterase (AChE) Inhibition
2-(Piperazin-1-ylmethyl)pyrimidine hydrochloride demonstrates potent AChE inhibitory activity (IC₅₀ = 0.8 μM), surpassing donepezil in in vitro assays. Molecular docking studies reveal that the piperazine nitrogen forms hydrogen bonds with the catalytic triad (Ser200, His440, Glu327) of AChE, while the pyrimidine ring engages in π-π stacking with Trp84. This dual mechanism enhances acetylcholine levels, making it a candidate for Alzheimer’s disease therapy.
Table 3: Comparative AChE Inhibition
| Compound | IC₅₀ (μM) |
|---|---|
| Target Compound | 0.8 |
| Donepezil | 1.2 |
| Galantamine | 2.5 |
Comparative Analysis with Related Compounds
Structural Analogues
-
4,6-Dimethoxy-2-(piperazin-1-ylmethyl)pyrimidine: The addition of methoxy groups enhances lipid solubility but reduces AChE affinity due to steric hindrance.
-
Thienopyridine-Piperazine Hybrids: These compounds prioritize antiplatelet activity over neurological effects, illustrating structure-activity divergences .
Industrial Relevance
The compound’s synthesis scalability and stability make it preferable over analogs requiring cryogenic storage or complex purification . Patent landscapes highlight its use in multitarget drug design, particularly for dual AChE/MAO-B inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume